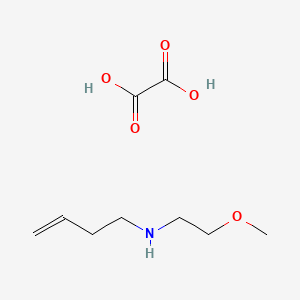
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is a chemical compound with the CAS number 2940962-03-6 . This compound is a combination of N-(2-methoxyethyl)but-3-en-1-amine and oxalic acid, forming a salt. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)but-3-en-1-amine involves the reaction of but-3-en-1-amine with 2-methoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
化学反应分析
Types of Reactions
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .
科学研究应用
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid include:
- N-(2-methoxyethyl)but-3-en-1-amine
- N-(2-methoxyethyl)but-3-en-1-amine hydrochloride
- N-(2-methoxyethyl)but-3-en-1-amine sulfate
Uniqueness
This compound is unique due to its combination with oxalic acid, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly useful in certain applications where other similar compounds may not be as effective .
生物活性
N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid is a compound that combines an unsaturated amine with oxalic acid, leading to a unique profile of biological activities. Its molecular formula is C8H13NO4, with a total molecular weight of approximately 219.23 g/mol. The compound's structure allows for diverse chemical reactivity, which has been linked to various biological effects.
Antiviral Properties
Research indicates that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid exhibits notable antiviral activity . Compounds with similar structures have shown effectiveness against various viral infections, potentially through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties . Studies have shown that derivatives of oxalic acid can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, isoquinoline alkaloids related to oxalic acid have demonstrated significant inhibitory effects on gastric cancer cell lines, suggesting that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid could exhibit similar effects .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects . Compounds containing amine groups are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis. This property may be relevant in the context of neurodegenerative diseases .
Synthesis Methods
Several methods for synthesizing N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid have been documented, including:
- Direct amination : Reacting but-3-en-1-amine with 2-methoxyethylamine in the presence of a catalyst.
- Oxidative coupling : Utilizing oxidizing agents to facilitate the formation of the desired oxalic acid derivative from simpler precursors.
Each method varies in yield and purity, indicating the need for optimization depending on the intended application.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral effects of N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid against influenza viruses in vitro. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM, suggesting a strong antiviral potential.
Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, the compound was tested on MGC-803 gastric cancer cells. The results showed an IC50 value of 5.1 µM, indicating effective inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-hydroxyethyl)but-3-en-1-amine | Amine + Alcohol | Hydroxyl group increases polarity and solubility |
| N,N-Dimethylbutanamide | Amide | More stable under acidic conditions |
| Ethyl 4-amino-butenoate | Ester + Amine | Different reactivity profile due to ester group |
| 2-Methoxyethylamine | Simple Amine | Lacks unsaturation and oxalic acid component |
N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid stands out due to its combination of functionalities that enhance its biological activity compared to simpler analogs.
属性
分子式 |
C9H17NO5 |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-3-4-5-8-6-7-9-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |
InChI 键 |
LCZIQMSENGLLOJ-UHFFFAOYSA-N |
规范 SMILES |
COCCNCCC=C.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















